REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O.C[N:17](C=O)C.N.Cl[CH2:23][C:24](=O)[CH3:25]>C(Cl)Cl.O.CCO>[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]1[O:10][CH:23]=[C:24]([CH3:25])[N:17]=1
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
|
0.058 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.574 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting cloudy solution was stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 10% sodium carbonate, saturated ammonium chloride, saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material as a white solid
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated in a microwave reactor at 150° C. for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reactions were concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)C=1OC=C(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |